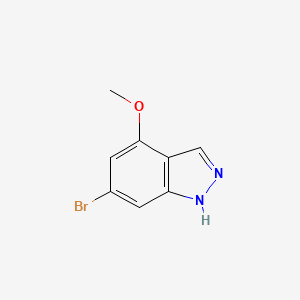

6-Bromo-4-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGCREUFIOZTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646176 | |

| Record name | 6-Bromo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-21-1 | |

| Record name | 6-Bromo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-4-methoxy-1H-indazole: A Technical Guide for Advanced Drug Discovery

CAS Number: 885519-21-1

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapies.[1] Within this esteemed class of molecules, 6-Bromo-4-methoxy-1H-indazole has emerged as a particularly valuable building block for researchers and drug development professionals. Its strategic substitution pattern—a bromine atom at the 6-position and a methoxy group at the 4-position—offers a unique combination of steric and electronic properties, providing medicinal chemists with versatile handles for molecular elaboration and optimization of drug candidates.

This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, characterization data, and its applications in the synthesis of kinase inhibitors.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 885519-21-1 | [2] |

| Molecular Formula | C8H7BrN2O | [2] |

| Molecular Weight | 227.06 g/mol | |

| Appearance | Solid (form) | |

| Storage | Sealed in dry, Room Temperature | [2] |

Safety Profile:

This compound is classified with the GHS07 pictogram and a "Warning" signal word. It is harmful if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be observed when handling this compound.

Synthesis of this compound: A Step-by-Step Protocol

Conceptual Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of substituted indazoles and should be optimized for specific laboratory conditions.

Step 1: Diazotization of 4-Bromo-2-fluoro-6-methoxyaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-Bromo-2-fluoro-6-methoxyaniline (1.0 eq) in a suitable solvent system, such as a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

Step 2: Reductive Cyclization

-

In a separate flask, prepare a solution of a reducing agent, such as stannous chloride (SnCl2) (3.0 eq), in concentrated hydrochloric acid.

-

Cool the reducing agent solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred reducing agent solution. A precipitate may form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Basify the reaction mixture to a pH of 8-9 with a concentrated solution of sodium hydroxide or potassium carbonate while cooling in an ice bath.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent.

Characterization and Analytical Profile

As of the writing of this guide, detailed experimental spectroscopic data for this compound is not widely published. Commercial suppliers like Sigma-Aldrich note that they do not collect analytical data for this specific compound. However, based on the known spectra of closely related indazole derivatives, a predicted analytical profile can be presented. Researchers should independently verify the identity and purity of their synthesized material.

Predicted Spectroscopic Data:

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

A singlet for the methoxy protons (-OCH₃) is expected around 3.8-4.0 ppm.

-

The aromatic region (around 6.8-8.0 ppm) will show signals corresponding to the protons on the indazole ring. The exact chemical shifts and coupling constants will depend on the electronic environment created by the bromo and methoxy substituents.

-

A broad singlet corresponding to the N-H proton of the indazole ring is expected, typically downfield (>10 ppm), and its position can be solvent-dependent.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

A signal for the methoxy carbon (-OCH₃) is expected around 55-60 ppm.

-

Multiple signals in the aromatic region (approximately 100-150 ppm) will correspond to the carbons of the bicyclic ring system. The carbons attached to the bromine and methoxy groups will show characteristic chemical shifts.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 227.06 g/mol . The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable for the molecular ion and bromine-containing fragments.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks would include N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1450-1620 cm⁻¹), and C-O stretching of the methoxy group (around 1020-1250 cm⁻¹).

-

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 6-bromo-indazole moiety is a critical component in the design and synthesis of numerous potent and selective kinase inhibitors. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents to explore the chemical space around the indazole core and optimize binding interactions with the target kinase.

The methoxy group at the 4-position can influence the electronic properties of the ring system and can also be a site for modification or interaction within the kinase binding pocket.

Workflow for the Utilization of this compound in Kinase Inhibitor Synthesis

Caption: General workflow for developing kinase inhibitors from this compound.

While specific drugs derived directly from this compound are not prominently highlighted in publicly available literature, the broader class of 6-bromo-indazoles has been instrumental in the development of inhibitors for targets such as Polo-like kinase 4 (PLK4), which is implicated in cancer. The synthetic strategies employed for these inhibitors often rely on the versatile reactivity of the bromo-indazole core.

Conclusion

This compound is a strategically important building block in the field of drug discovery, particularly for the development of targeted kinase inhibitors. Its well-defined structure and versatile reactivity provide a solid foundation for the synthesis of complex and potent therapeutic agents. While detailed, publicly available analytical data for this specific compound is sparse, its synthesis can be achieved through established methodologies. This technical guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable chemical entity in their research and development endeavors.

References

-

This compound - AbacipharmTech. (URL: [Link])

-

This compound - Lead Sciences. (URL: [Link])

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (URL: [Link])

Sources

6-Bromo-4-methoxy-1H-indazole molecular weight

An In-Depth Technical Guide to 6-Bromo-4-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indazole, a class of heterocyclic aromatic compounds featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. While indazole derivatives are rare in nature, they are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a validated synthetic approach, analytical characterization, applications in drug discovery, and safe handling protocols. Its structure makes it a valuable building block, particularly for developing kinase inhibitors and other targeted therapeutics.[3]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, dosage calculations, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 227.06 g/mol | [4][5] |

| Chemical Formula | C₈H₇BrN₂O | [4] |

| CAS Number | 885519-21-1 | [4] |

| Appearance | Solid | |

| InChI Key | IZGCREUFIOZTOM-UHFFFAOYSA-N | [5] |

| SMILES String | COC1=CC(Br)=CC2=C1C=NN2 | |

| Purity | Typically >95% (Varies by supplier) | [4] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be approached through various strategies. A common and effective method involves the cyclization of appropriately substituted anilines. The following protocol is a representative procedure adapted from established methods for analogous structures, such as the synthesis of 5-bromo-4-fluoro-1H-indazole.[6]

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis begins with a commercially available starting material, 3-bromo-5-methoxyaniline, proceeding through diazotization followed by an intramolecular cyclization.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Diazotization of 3-Bromo-5-methoxyaniline

-

Dissolve 3-Bromo-5-methoxyaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Causality: This diazotization reaction converts the primary amine into a diazonium salt. Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.

-

-

Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt intermediate.

Step 2: Reductive Cyclization

-

In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃, 2.0 eq) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution.

-

Heat the reaction mixture gently to 50-60 °C. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Causality: Sodium sulfite acts as a reducing agent, facilitating the intramolecular cyclization to form the pyrazole ring of the indazole core. The heating provides the necessary activation energy for the cyclization and nitrogen extrusion.

-

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

While specific analytical data for this exact compound is not always published by suppliers, its structure allows for the prediction of key spectroscopic features essential for identity and purity confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The protons on the benzene ring will appear as doublets or singlets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromo group. The methoxy protons will appear as a sharp singlet around 3.8-4.0 ppm. The N-H proton of the pyrazole ring will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the methoxy group will be shielded, while the carbon attached to the bromine atom will be deshielded.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom. The molecular ion peak should correspond to the calculated molecular weight (227.06 g/mol ).

Applications in Drug Discovery and Organic Synthesis

The 6-bromo and 4-methoxy substitutions on the indazole scaffold provide strategic advantages for further chemical modification, making it a versatile intermediate.[1]

Role as a Synthetic Building Block

The bromine atom at the 6-position is particularly useful for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, enabling the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Suzuki coupling as a key derivatization strategy.

Scaffold for Kinase Inhibitors

The indazole core is a well-established pharmacophore that can mimic the hinge-binding interactions of ATP in the active site of many protein kinases.[3] Marketed drugs like Axitinib and Pazopanib, which are potent kinase inhibitors used in oncology, feature the indazole scaffold.[3] this compound serves as an excellent starting point for designing novel kinase inhibitors by elaborating on the C6 position to target specific pockets within the kinase domain.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling this compound.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed.

-

Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Laboratory Handling Protocol

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10]

-

Dispensing: As a solid, avoid creating dust when weighing or transferring the material. Use appropriate tools like a spatula.

-

Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, sealed container for disposal.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases.[4][8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8][10]

Conclusion

This compound is a key heterocyclic compound with a well-defined molecular weight of 227.06 g/mol .[4][5] Its true value lies in its utility as a versatile intermediate in the synthesis of complex molecules for drug discovery. The strategic placement of the methoxy and bromo substituents offers multiple avenues for chemical modification, particularly for developing libraries of kinase inhibitors and other targeted therapeutics. Understanding its synthesis, analytical properties, and safe handling procedures is essential for any researcher aiming to leverage its potential in the advancement of medicinal chemistry.

References

-

This compound. Lead Sciences. [Link]

-

This compound. AbacipharmTech. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Bromo-4-methoxy-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-Bromo-4-methoxy-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile scaffold, with a focus on the causal reasoning behind experimental choices and methodologies.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the presence of two nitrogen atoms offers unique hydrogen bonding capabilities and metabolic stability.[2] Indazole derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases, making them a cornerstone in the development of targeted cancer therapies.[3]

The subject of this guide, this compound, is a strategically functionalized derivative. The bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4] The methoxy group at the 4-position modulates the electronic properties of the aromatic system, influencing its reactivity and potential interactions with biological targets.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 885519-21-1 | [5] |

| Molecular Formula | C₈H₇BrN₂O | [5] |

| Molecular Weight | 227.06 g/mol | [6] |

| Appearance | Solid | [6] |

| Storage | Sealed in dry, Room Temperature | [5] |

Spectroscopic Characterization (Predicted)

¹H NMR (predicted in CDCl₃, 500 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at the 5-position, being adjacent to the bromine, would likely appear as a singlet or a narrow doublet. The proton at the 7-position, ortho to the methoxy group, would also be a distinct singlet or doublet. The proton at the 3-position of the indazole ring would likely be a singlet. The methoxy group protons would present as a sharp singlet around 3.9-4.1 ppm. The N-H proton of the indazole ring would appear as a broad singlet, the chemical shift of which would be concentration-dependent.

¹³C NMR (predicted in CDCl₃, 125 MHz): The carbon NMR spectrum would reveal eight distinct signals. The carbon bearing the methoxy group (C4) would be significantly shielded, appearing at a lower chemical shift. The carbon attached to the bromine (C6) would also have a characteristic chemical shift. The remaining aromatic carbons and the two carbons of the pyrazole ring would have chemical shifts in the typical aromatic region. The methoxy carbon would appear as a sharp signal around 55-60 ppm.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). The high-resolution mass spectrum (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A broad peak in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibration. C-H stretching vibrations of the aromatic ring and the methoxy group would be observed around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would appear in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group would be present around 1000-1300 cm⁻¹.

Synthesis of this compound

A proposed synthetic pathway starting from the commercially available 4-bromo-2-methoxy-6-nitroaniline is outlined below.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Reduction of 4-Bromo-2-methoxy-6-nitroaniline to 3-Bromo-5-methoxybenzene-1,2-diamine

-

To a stirred solution of 4-bromo-2-methoxy-6-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-bromo-5-methoxybenzene-1,2-diamine, which can be used in the next step without further purification.

Causality: The nitro group is a strong electron-withdrawing group and needs to be reduced to an amine to facilitate the subsequent diazotization and cyclization. Tin(II) chloride in an acidic medium is a classic and effective method for this transformation. Catalytic hydrogenation with palladium on carbon is another viable, often cleaner, alternative.

Step 2: Diazotization and Cyclization to this compound

-

Dissolve the crude 3-bromo-5-methoxybenzene-1,2-diamine (1.0 eq) in a mixture of water and sulfuric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality: The diazotization of one of the amino groups, followed by intramolecular cyclization onto the other amino group, is a fundamental reaction for the formation of the indazole ring. The acidic conditions are necessary for the formation of the nitrous acid in situ and for the diazotization to occur.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in its versatile reactivity, primarily at the N-H of the pyrazole ring and the C-Br bond on the benzene ring.

N-Alkylation

The alkylation of the indazole nitrogen is a common strategy to modulate the physicochemical properties and biological activity of indazole-based compounds. The reaction can proceed at either the N1 or N2 position, and the regioselectivity is highly dependent on the reaction conditions.[9][10]

Protocol for Selective N1-Alkylation:

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) and allow the reaction to warm to room temperature.

-

Stir for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Causality: The use of a strong, non-coordinating base like NaH in a non-polar aprotic solvent like THF generally favors N1-alkylation.[11] This is often attributed to the formation of the thermodynamically more stable N1-anion.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is a key functional group that enables a wide array of C-C and C-N bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

This reaction is a powerful tool for the formation of biaryl structures by coupling the bromo-indazole with a boronic acid or ester.[4]

General Protocol for Suzuki-Miyaura Coupling:

-

To a degassed mixture of this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the indazole. Transmetalation with the boronic acid, followed by reductive elimination, yields the coupled product and regenerates the active catalyst. The base is crucial for the activation of the boronic acid.

This reaction allows for the formation of C-N bonds, enabling the synthesis of various anilino-indazoles.

General Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., sodium tert-butoxide, cesium carbonate) in an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Causality: Similar to the Suzuki coupling, the reaction proceeds through a palladium catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the efficiency and scope of the reaction.

Applications in Drug Discovery

The 6-bromo-indazole scaffold is a key component in the development of numerous kinase inhibitors.[12] The ability to functionalize the 6-position via cross-coupling reactions allows for the exploration of the binding pocket of the target kinase, leading to the optimization of potency and selectivity.

Derivatives of 6-bromo-1H-indazole have been investigated as inhibitors of several important cancer-related kinases, including:

-

Polo-like kinase 4 (PLK4): Overexpression of PLK4 is implicated in several cancers. Indazole-based compounds have been developed as potent and selective PLK4 inhibitors.[13]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Axitinib, an approved anticancer drug, features an indazole core and is a potent inhibitor of VEGFR.[13]

The synthesis of libraries of compounds based on the this compound scaffold, utilizing the reactions described above, is a common strategy in hit-to-lead and lead optimization campaigns in drug discovery.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat). All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its strategic functionalization allows for a wide range of chemical transformations, making it an ideal starting point for the development of novel drug candidates, particularly in the area of kinase inhibition. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is paramount for its effective application in research and development.

References

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds022565]

- ECHEMI. 4-BROMO-6-METHOXY-3-IODO (1H)INDAZOLE Formula. [URL: https://www.echemi.com/products/887569-04-2.html]

- BenchChem. Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. [URL: https://www.benchchem.com/blog/evaluating-the-kinase-inhibition-profile-of-the-6-bromo-1h-indazole-scaffold/]

- Lead Sciences. This compound. [URL: https://www.leadsciences.com/6-bromo-4-methoxy-1h-indazole-cas-885519-21-1.html]

- PubChemLite. This compound (C8H7BrN2O). [URL: https://pubchemlite.org/compound/6-bromo-4-methoxy-1h-indazole]

- BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. [URL: https://www.benchchem.com/application-note-large-scale-synthesis-of-6-bromo-1h-indazole]

- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. (2024). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra04633a]

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. (2025). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388339/]

- Development of a selective and scalable N1-indazole alkylation. PMC. (2024). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10878201/]

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. (2021). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234005/]

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. (2024). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11311094/]

- Chemrio. 1H-Indazole,6-bromo-4-methoxy. [URL: https://www.chemrio.com/885519-21-1.html]

- Crescent Chemical Company. This compound. [URL: https://www.crescentchemical.com/6-bromo-4-methoxy-1h-indazole-cds022565-50mg.html]

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic-acid-substituted-amide_fig2_372336672]

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10508006/]

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. (2021). [URL: https://www.beilstein-journals.org/bjoc/articles/17/206]

- BenchChem. Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. [URL: https://www.benchchem.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. (2021). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8380893/]

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. (2014). [URL: https://pubs.acs.org/doi/10.1021/ol501991y]

- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. (2009). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2762121/]

- BenchChem. Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide. [URL: https://www.benchchem.com/synthesis-of-6-bromo-1h-indazol-4-amine-an-in-depth-technical-guide]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9097034/]

- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. (2023). [URL: https://www.mdpi.com/1420-3049/28/7/2896]

- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. (2000). [URL: https://pubmed.ncbi.nlm.nih.gov/10700244/]

- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Academia.edu. (2014). [URL: https://www.academia.

- 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/885520-35-4.htm]

- BenchChem. Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H. [URL: https://www.benchchem.

- Sigma-Aldrich. 6-Bromo-4-methyl-1H-indazole. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/774794]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. (2019). [URL: https://patents.google.

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. (2022). [URL: https://www.jmchemsci.com/article_147249.html]

- 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. Google Patents. (2021). [URL: https://patents.google.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of 6-Bromo-4-methoxy-1H-indazole: A Technical Guide for Researchers

In the landscape of modern drug discovery and materials science, the indazole scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and versatile substitution patterns make it a cornerstone for developing novel therapeutics, from potent kinase inhibitors to anti-inflammatory agents.[3] This guide provides an in-depth technical exploration of the structure elucidation of a specific, yet important, derivative: 6-bromo-4-methoxy-1H-indazole.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of analytical data, instead focusing on the causality behind experimental choices and the logic of spectral interpretation. While specific analytical data for this compound is not always publicly available, as it is often synthesized as an intermediate for further research, this guide will establish the expected spectroscopic and crystallographic characteristics based on well-established principles and data from closely related analogues.[4]

Foundational Understanding: Synthesis and Physicochemical Properties

The journey to elucidating a structure begins with its synthesis and a fundamental understanding of its physical and chemical nature.

Synthetic Strategy: A Generalized Approach

The synthesis of substituted indazoles can be achieved through various established methodologies. A common and effective route to a compound like this compound would likely involve the cyclization of a suitably substituted phenylhydrazine or a related precursor. The following diagram illustrates a plausible synthetic workflow.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromo-4-methoxy-1H-indazole

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic pathway for 6-bromo-4-methoxy-1H-indazole, a key heterocyclic building block in contemporary drug discovery and development. The presented multi-step synthesis commences with the commercially available and cost-effective starting material, 3-methoxytoluene, and proceeds through a logical sequence of nitration, reduction, bromination, and a concluding diazotization-cyclization cascade. This document is intended for an audience of researchers, medicinal chemists, and process development scientists, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles, reaction mechanisms, and strategic considerations for each transformation. All protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative literature.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow it to participate in a wide range of interactions with biological targets, leading to a diverse pharmacological profile. Substituted indazoles, such as this compound, are of particular interest as they provide multiple points for further chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in the development of novel therapeutic agents. The strategic placement of the bromo and methoxy substituents on the indazole core offers synthetic handles for cross-coupling reactions and modulation of lipophilicity and metabolic stability, respectively.

This guide details a practical and scalable synthesis of this compound, designed to provide a reliable source of this valuable intermediate for research and development activities.

Retrosynthetic Analysis and Strategic Pathway Selection

The synthetic strategy for this compound was devised to maximize efficiency, yield, and scalability, while utilizing readily available starting materials. A retrosynthetic analysis reveals a convergent pathway originating from 3-methoxytoluene.

Caption: Retrosynthetic pathway for this compound.

The forward synthesis, therefore, involves a four-step sequence:

-

Nitration of 3-methoxytoluene to introduce a nitro group, a precursor to the amine functionality required for diazotization.

-

Reduction of the nitro group to an aniline.

-

Bromination of the aniline to install the bromo substituent at the desired position.

-

Diazotization of the resulting aniline and subsequent intramolecular cyclization to construct the indazole ring system.

This pathway was selected for its reliance on well-established and robust chemical transformations, offering a high degree of predictability and control over each step.

Detailed Synthesis Pathway and Mechanistic Insights

The overall synthetic route from 3-methoxytoluene to this compound is depicted below.

Caption: Overall synthetic scheme for this compound.

Step 1: Nitration of 3-Methoxytoluene

The initial step involves the electrophilic aromatic substitution of 3-methoxytoluene to introduce a nitro group. The methoxy and methyl groups are both ortho-, para-directing activators. The directing effects of these two groups are synergistic, favoring substitution at the 2-, 4-, and 6-positions. Due to steric hindrance from the adjacent methyl and methoxy groups, nitration is expected to occur predominantly at the less hindered 2- and 6-positions.[2][3]

Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The electron-rich aromatic ring of 3-methoxytoluene then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores aromaticity, yielding the nitrated product.

Step 2: Reduction of 3-Methoxy-2-nitrotoluene

The nitro group is then reduced to a primary amine. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acid or ammonium chloride being a common and cost-effective choice for large-scale synthesis.[4][5] This method is generally chemoselective, leaving other functional groups intact.

Mechanism: The reduction of a nitro group to an amine is a complex process involving multiple electron and proton transfers. The iron metal acts as the electron donor, and the acidic medium provides the protons. The reaction is believed to proceed through nitroso and hydroxylamine intermediates.

Step 3: Bromination of 3-Methoxy-2-methylaniline

With the aniline in hand, the next step is the introduction of the bromine atom at the 5-position. The amino group is a strongly activating, ortho-, para-directing group, while the methoxy and methyl groups are also activating and ortho-, para-directing. The powerful directing effect of the amino group will dominate, favoring substitution at the positions ortho and para to it (the 4- and 6-positions). N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.

Step 4: Diazotization and Intramolecular Cyclization

The final step is the construction of the indazole ring. This is achieved through the diazotization of the 2-methylaniline derivative, followed by an intramolecular cyclization. The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. The resulting diazonium ion is a potent electrophile and can be attacked by a nucleophile. In this case, the ortho-methyl group provides the nucleophilic carbon for an intramolecular cyclization, which, after deprotonation, yields the 1H-indazole. This type of reaction is a variation of the Jacobsen indazole synthesis.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 3-Methoxy-2-nitrotoluene

-

To a stirred solution of 3-methoxytoluene (1.0 eq) in a suitable solvent such as acetic anhydride at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water and extract with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Methoxy-2-methylaniline

-

To a stirred suspension of iron powder (3.0 eq) and ammonium chloride (0.5 eq) in a mixture of ethanol and water, heat the mixture to reflux.

-

Add a solution of 3-methoxy-2-nitrotoluene (1.0 eq) in ethanol dropwise to the refluxing mixture.

-

Continue to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-2-methylaniline.

Step 3: Synthesis of 5-Bromo-3-methoxy-2-methylaniline

-

Dissolve 3-methoxy-2-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C and add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Step 4: Synthesis of this compound

-

A procedure adapted from the synthesis of 6-bromo-1H-indazole can be followed.[6]

-

Dissolve 5-bromo-3-methoxy-2-methylaniline (1.0 eq) in a mixture of acetic acid and propionic acid.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 1-2 hours to facilitate cyclization.

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize the mixture with a base such as sodium hydroxide to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization.

Quantitative Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 3-Methoxytoluene | 3-Methoxy-2-nitrotoluene | HNO₃, H₂SO₄ | 70-85% |

| 2 | 3-Methoxy-2-nitrotoluene | 3-Methoxy-2-methylaniline | Fe, NH₄Cl | 80-95% |

| 3 | 3-Methoxy-2-methylaniline | 5-Bromo-3-methoxy-2-methylaniline | NBS | 75-90% |

| 4 | 5-Bromo-3-methoxy-2-methylaniline | This compound | NaNO₂, HCl | 60-75% |

Yields are approximate and may vary depending on reaction scale and purification methods.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic pathway for the preparation of this compound from the readily available starting material, 3-methoxytoluene. The described four-step sequence, involving nitration, reduction, bromination, and a diazotization-cyclization, relies on well-established and scalable chemical transformations. By providing detailed experimental protocols and mechanistic insights, this guide serves as a valuable resource for researchers and scientists in the field of medicinal and organic chemistry, facilitating the synthesis of this important heterocyclic building block for drug discovery and development programs.

References

Sources

6-Bromo-4-methoxy-1H-indazole solubility profile

An In-depth Technical Guide to the Solubility Profile of 6-Bromo-4-methoxy-1H-indazole

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early-stage in vitro screening to in vivo pharmacokinetics and formulation development. Poor solubility is a primary contributor to unpredictable assay results and failed clinical candidates. This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound (CAS: 885519-21-1), a heterocyclic building block of interest in medicinal chemistry. Due to the limited publicly available experimental data for this specific molecule, this guide focuses on the foundational principles and detailed, field-proven methodologies for determining its thermodynamic and kinetic solubility. We will explore the theoretical underpinnings of solubility, provide step-by-step experimental protocols, discuss the key factors influencing the solubility of ionizable heterocycles, and offer insights into data analysis and interpretation.

Introduction: The Central Role of Solubility

This compound belongs to the indazole class of compounds, a privileged scaffold in medicinal chemistry renowned for its role in developing kinase inhibitors and other therapeutic agents.[1][2] The substituents on the indazole core—a bromine atom at the 6-position and a methoxy group at the 4-position—significantly influence its physicochemical properties, including its ability to dissolve in various media.

Understanding solubility is not merely an academic exercise; it is a cornerstone of successful drug discovery.[3] Low aqueous solubility can lead to:

-

Underestimation of biological activity in in vitro assays due to compound precipitation.

-

Poor and erratic absorption following oral administration, resulting in low bioavailability.[4][]

-

Significant challenges in developing viable formulations for preclinical and clinical studies.[6]

This guide serves as a practical resource for researchers, providing the necessary protocols and theoretical background to thoroughly evaluate the solubility of this compound, enabling informed decisions in synthetic chemistry and drug development programs.

Physicochemical Properties of this compound

A foundational analysis begins with the molecule's basic properties. The structure suggests it is a relatively lipophilic, solid compound with a potential for pH-dependent solubility due to the ionizable nitrogen atom in the pyrazole ring of the indazole system.[7]

| Property | Value / Prediction | Source |

| Molecular Formula | C₈H₇BrN₂O | [8][9] |

| Molecular Weight | 227.06 g/mol | [8][9] |

| CAS Number | 885519-21-1 | [8][10] |

| Appearance | Solid | [9][11] |

| Predicted pKa | ~1.0-2.0 (for protonation of N2); ~13-14 (for deprotonation of N1-H) | [7] |

| Predicted LogP | >2.5 | [12][13] |

Note: pKa and LogP values are estimations based on the parent indazole scaffold and substituent effects. Experimental determination is required for definitive values.

The predicted high LogP (a measure of lipophilicity) and the nature of the bicyclic aromatic system suggest that the intrinsic aqueous solubility of the neutral form is likely to be low.[14] The indazole nucleus is amphoteric, meaning it can be protonated at low pH or deprotonated at high pH.[7] This makes pH a critical factor in modulating its aqueous solubility, a concept we will explore in detail.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements commonly used in drug discovery.[15][16]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved solute is in equilibrium with an excess of the most stable solid form of the compound.[14][17] It is the "gold standard" measurement, crucial for lead optimization and preformulation.[6]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[16][18] This high-throughput method is invaluable for early-stage discovery to quickly flag compounds with potential solubility issues, though it often overestimates the true thermodynamic solubility.[18][19]

The choice of assay depends on the stage of research. Early discovery relies on the speed of kinetic assays, while later stages demand the precision of thermodynamic measurements.

Experimental Determination of Solubility

The following sections provide detailed protocols for robustly determining the solubility of this compound. The causality behind key steps is explained to ensure a self-validating and reproducible workflow.

Gold Standard: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the most accurate approach.[6][17]

-

Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid pH 1.2, or organic solvents) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a prolonged period (24-48 hours) to ensure the system reaches thermodynamic equilibrium.[15][17] This extended incubation allows for the dissolution and potential recrystallization to the most stable polymorphic form.[14]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For rigor, the supernatant should be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.[18]

-

Quantification: Prepare serial dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS, against a standard curve prepared from a known concentration stock solution.[15][18]

Figure 1: Workflow for Thermodynamic Solubility Determination.

High-Throughput: Kinetic Solubility via DMSO Dilution

This method is designed for speed and is suitable for screening large numbers of compounds in early discovery.[19][20]

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is used for its excellent solvating power for a wide range of organic molecules.[18]

-

Plate Setup: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microtiter plate.

-

Compound Addition: Using a liquid handler for precision, add a small volume of the DMSO stock solution to the buffer-containing wells to reach the desired final test concentration (e.g., 100 µM). The final DMSO concentration should be kept low (≤1%) to minimize its co-solvent effect on solubility.[15]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a shorter, defined period (e.g., 2 hours).[18] This timeframe is insufficient to reach true equilibrium but allows for the detection of rapid precipitation.

-

Detection of Precipitation: Determine the solubility by measuring the concentration of the compound that remains in solution. This is typically done in one of two ways:

-

Direct UV/LC-MS Method: The plate is filtered to separate precipitated solid. The concentration in the filtrate is then measured by UV absorbance or LC-MS/MS.[16][19]

-

Nephelometry: The plate is analyzed directly in a nephelometer, which measures light scattering caused by insoluble particles (precipitate). The solubility is defined as the concentration at which light scattering begins to increase significantly.[16][19]

-

Figure 2: Workflow for Kinetic Solubility Determination.

Key Factors Influencing Solubility

The solubility of this compound is not a single value but a profile dependent on several environmental factors.[21][22] A thorough characterization must investigate these variables.

Effect of pH

For an ionizable compound like an indazole, pH is arguably the most critical factor influencing aqueous solubility.[23][24] The relationship is governed by the Henderson-Hasselbalch equation.[25]

-

In Acidic Conditions (pH < pKa of N2): The pyrazole ring becomes protonated, forming a cationic indazolium species. This charged form is generally much more soluble in water than the neutral form.[24][26]

-

In Neutral/Slightly Basic Conditions: The compound exists primarily in its neutral, uncharged form. Its solubility in this state is known as its intrinsic solubility and is often the lowest in the physiological pH range.

-

In Strongly Basic Conditions (pH > pKa of N1-H): The N1-proton can be removed, forming an anionic indazolate species, which would also increase aqueous solubility.

Therefore, determining the thermodynamic solubility at a minimum of three pH points (e.g., pH 1.2, 4.5, and 6.8) is crucial to simulate the transit through the gastrointestinal tract and to understand the compound's behavior in different biological buffers.[27]

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[22] Performing solubility studies at both ambient temperature (25°C) and physiological temperature (37°C) can provide valuable data for formulation and biopharmaceutical modeling.

Co-solvents and Polarity

While aqueous solubility is paramount, understanding solubility in organic solvents is vital for synthesis, purification, and creating stock solutions. The principle of "like dissolves like" applies; polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[22][28] this compound, with its lipophilic character, is expected to be soluble in organic solvents like DMSO, ethanol, and acetonitrile.

Solid-State Properties (Polymorphism)

The crystal lattice energy of a solid must be overcome for it to dissolve. Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different thermodynamic solubilities.[14] While a full polymorphic screen is beyond the scope of a basic solubility assessment, it is critical to be aware that results can be influenced by the solid form used. The shake-flask method, with its long equilibration time, is designed to allow the compound to convert to its most stable (and typically least soluble) form.[14]

Figure 3: Key Intrinsic and Extrinsic Factors Governing Solubility.

Data Interpretation and Reporting

A comprehensive solubility report should present quantitative data in a clear, tabular format. This allows for easy comparison across different conditions.

Table 2: Template for Reporting Thermodynamic Solubility Data

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|---|

| 0.1 N HCl | 1.2 | 37 | Experimental Value | Calculated Value | Shake-Flask |

| Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value | Shake-Flask |

| Phosphate Buffer | 6.8 | 37 | Experimental Value | Calculated Value | Shake-Flask |

| PBS | 7.4 | 25 | Experimental Value | Calculated Value | Shake-Flask |

| PBS | 7.4 | 25 | Experimental Value | Calculated Value | Kinetic |

A good target for aqueous solubility in early drug discovery is often considered to be >60 µg/mL.[16] Values below this threshold indicate that the compound may present significant challenges for oral absorption and formulation, requiring solubility-enhancement strategies.

Conclusion

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. evotec.com [evotec.com]

- 7. Indazole - Wikipedia [en.wikipedia.org]

- 8. This compound - Lead Sciences [lead-sciences.com]

- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 12. Buy 3-Bromo-1-(methoxymethyl)indazol-7-amine (EVT-2768131) | 2375269-85-3 [evitachem.com]

- 13. PubChemLite - 5-bromo-7-methoxy-1h-indazole (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. enamine.net [enamine.net]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. ascendiacdmo.com [ascendiacdmo.com]

- 22. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 23. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 27. who.int [who.int]

- 28. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

An In-depth Technical Guide to the Safe Handling of 6-Bromo-4-methoxy-1H-indazole

Introduction: Navigating the Chemistry of a Privileged Scaffold

6-Bromo-4-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. Its utility as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for targeted cancer therapies, has led to its increased use in research and development laboratories. The strategic placement of the bromo and methoxy groups on the indazole core provides versatile handles for further chemical modifications, making it a valuable tool for drug discovery professionals.

However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling of this compound, moving beyond generic laboratory practice to offer specific, field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the causality behind each safety recommendation, fostering a proactive safety culture rooted in scientific understanding.

Physicochemical and Hazard Profile

A foundational element of safe handling is a comprehensive understanding of the compound's intrinsic properties and associated hazards.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for predicting its behavior under various laboratory conditions and for conducting a thorough risk assessment.

| Property | Value | Source |

| Chemical Formula | C₈H₇BrN₂O | |

| Molecular Weight | 227.06 g/mol | |

| CAS Number | 885519-21-1 | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature (in a dry, sealed container) |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure and associated health effects are summarized below. The causality of these hazards is rooted in the molecule's ability to interact with biological systems, a property that is also harnessed in its therapeutic applications.

| Hazard Class | GHS Classification | Key Hazard Statements | Causality and Scientific Rationale |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | The compound can be absorbed through the gastrointestinal tract and may interfere with vital biological processes. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Dermal absorption can lead to systemic toxicity. The lipophilic nature of the molecule, suggested by its structure, may facilitate skin penetration. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | As a solid, inhalation of dust particles can lead to deposition in the respiratory tract and subsequent absorption into the bloodstream, causing systemic effects. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The compound may interact with skin proteins and lipids, leading to inflammation and irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation and potential damage to the cornea and other tissues. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the mucous membranes of the respiratory tract. |

Source: Information compiled from multiple Safety Data Sheets.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a hierarchy of controls, prioritizing engineering solutions to minimize exposure, supplemented by appropriate PPE as the final line of defense.

Engineering Controls: The Primary Barrier

All work with this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of airborne dust particles and potential vapors, especially if the compound is heated.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solvents containing the compound and accidental projection of solid particles. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation and systemic toxicity through dermal absorption. It is imperative to check the glove manufacturer's compatibility chart for the specific solvents being used. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a large spill. Routine use should not be necessary if work is conducted within a properly functioning fume hood. | Provides respiratory protection in the event of a failure of engineering controls. |

The following diagram illustrates the logical flow of selecting appropriate safety measures.

Caption: Hierarchy of controls for handling this compound.

Handling and Storage Protocols: Ensuring Stability and Preventing Exposure

Prudent Handling Practices

-

Weighing and Transfer: Always weigh and transfer this compound within a chemical fume hood. Use a draft shield if necessary to prevent air currents from dispersing the solid.

-

Avoid Dust Formation: Handle the compound gently to minimize the generation of dust.

-

Inert Atmosphere: While not explicitly required for stability at room temperature, for long-term storage or for sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent potential degradation.

-

Reaction Setup: All reactions involving this compound should be set up in a fume hood. Ensure that all glassware is properly secured and that heating and stirring are well-controlled.

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[1] The indazole nucleus can be susceptible to oxidation, and the methoxy group can be cleaved under harsh acidic or basic conditions.

Reactivity and Stability: A Chemist's Perspective on Safety

Understanding the chemical reactivity of this compound is paramount for preventing hazardous situations in a research setting.

Thermal Stability and Decomposition

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen bromide (HBr)

The presence of the methoxy group may also lead to the formation of other decomposition products.[3] Therefore, any fire involving this compound should be extinguished with a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

Chemical Reactivity and Incompatibilities

-

Strong Oxidizing Agents: Can react violently and should be avoided.

-

Strong Acids and Bases: May cause decomposition or unwanted side reactions. The indazole ring system has both acidic and basic properties.[4]

-

Reactivity in Synthesis: The bromine atom on the indazole ring is a key functional group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Researchers should be aware of the potential exotherms and side reactions associated with these transformations.

The following diagram outlines the key reactivity considerations for this compound.

Caption: Key reactivity hazards of this compound.

Emergency Procedures: Preparedness and Response

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |